5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C10H15ClN4O2S |
|---|---|
Molecular Weight |
290.77 g/mol |
IUPAC Name |
5-chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15ClN4O2S/c1-14-2-4-15(5-3-14)10-8(11)6-13-7-9(10)18(12,16)17/h6-7H,2-5H2,1H3,(H2,12,16,17) |
InChI Key |
GESZSQKIVMVKBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5-Dichloropyridine-3-sulfonamide
-
Sulfonation: Pyridine-3-sulfonic acid is treated with SOCl₂ at reflux to yield pyridine-3-sulfonyl chloride.
-
Ammonolysis: Reaction with aqueous ammonia (25%) at 0–5°C produces pyridine-3-sulfonamide.
-
Chlorination: Electrophilic chlorination using Cl₂ gas in the presence of FeCl₃ introduces chloro groups at positions 4 and 5.
Characterization Data:
Piperazine Coupling Reaction
-
Substitution: 4,5-Dichloropyridine-3-sulfonamide (1.0 equiv) is reacted with 4-methylpiperazine (1.2 equiv) in DMF at 120°C for 24 hours.
-
Work-Up: The mixture is cooled, diluted with ice water, and acidified to pH 2 with HCl. The precipitate is filtered and recrystallized from ethanol.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 120°C |
| Time | 24 hours |
| Yield | 68–72% |
| Purity (HPLC) | >98% |
Industrial Production Methods
Large-Scale Synthesis
Industrial protocols utilize continuous flow reactors to enhance heat transfer and reduce reaction times. Automated systems control reagent addition and temperature gradients, ensuring reproducibility.
Key Features:
-
Solvent Recovery: DMF is distilled and reused to minimize waste.
-
Purification: Centrifugal partition chromatography (CPC) isolates the product with >99% purity.
Characterization and Analytical Data
Spectroscopic Validation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 45.12 | 44.98 |
| H | 5.01 | 5.12 |
| N | 18.76 | 18.69 |
Challenges and Troubleshooting
Regioselectivity Issues
Unwanted substitution at position 5 may occur if excess piperazine or prolonged reaction times are used. Mitigation strategies include:
By-Product Formation
Dimethylamine by-products from DMF degradation are minimized by using fresh solvent and inert atmospheres.
Recent Advances and Alternative Approaches
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The chloro group at position 5 of the pyridine ring undergoes nucleophilic substitution under specific conditions:
Mechanistic Insights :
-
The electron-withdrawing sulfonamide group activates the pyridine ring toward nucleophilic attack at the chloro position.
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) moiety participates in hydrolysis and reduction:
Hydrolysis
-
Acidic Conditions : Prolonged exposure to HCl (6 M, 100°C) cleaves the sulfonamide bond, yielding pyridine-3-sulfonic acid and 4-methylpiperazine .
-
Basic Conditions : NaOH (10% aqueous, 80°C) generates sodium pyridine-3-sulfinate and ammonia gas .
Reduction
-
Lithium Aluminum Hydride (LiAlH4) : Reduces the sulfonamide to a thiol (-SH) and secondary amine (-NH-) in anhydrous THF (0°C to reflux). Product: 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-thiol .
Piperazine Ring Modifications
The 4-methylpiperazine group undergoes alkylation and acylation:
Key Observation :
-
Alkylation at the piperazine nitrogen increases water solubility, a critical factor for drug formulation .
Oxidation Reactions
The methyl group on the piperazine ring is susceptible to oxidation:
-
KMnO₄ (aq, H₂SO₄) : Oxidizes the methyl group to a carboxylic acid, forming 5-chloro-4-(4-carboxypiperazin-1-yl)pyridine-3-sulfonamide.
-
CrO₃ in Acetic Acid : Produces a ketone intermediate, which can further react under acidic conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Coupling Type | Catalyst | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic Acid | 5-Aryl-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary Amines | N-Arylated derivatives | 65–78% |
Applications :
-
Suzuki couplings introduce aryl groups for tuning electronic properties .
-
Buchwald-Hartwig aminations expand structural diversity for biological screening.
Stability Under Physiological Conditions
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide have been a focal point in various studies. Sulfonamides, including this compound, are known for their ability to inhibit bacterial growth by targeting the folate synthesis pathway.
Case Study: Efficacy Against MRSA
A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) was found to be between 15.62 and 31.25 μmol/L, demonstrating significant antimicrobial activity compared to other sulfonamide derivatives .
| Activity Type | Tested Compound | MIC Values | Remarks |
|---|---|---|---|
| Antimicrobial | 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide | 15.62 - 31.25 μmol/L | Effective against MRSA |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Its mechanism is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.
Case Study: In Vitro Antiproliferative Activity
Research has demonstrated that related compounds exhibit antiproliferative activity against various cancer cell lines. For instance, a derivative displayed a GI50 value of approximately 38 nM, indicating potent inhibition of cancer cell growth .
| Activity Type | Tested Compound | GI50 Values | Remarks |
|---|---|---|---|
| Antiproliferative | Related compounds | 38 nM | Potent against cancer cells |
Pharmacological Insights
The pharmacological profile of this compound indicates its potential in treating infections and cancer due to its ability to interact with various cellular targets. The structural similarity to other piperazine derivatives suggests potential for further modifications to enhance efficacy .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via urine, which is crucial for their therapeutic effectiveness .
Mechanism of Action
The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular processes .
Comparison with Similar Compounds
Tovorafenib (OJEMDA)
- Structure: 6-Amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-4-pyrimidinecarboxamide.
- Molecular Weight : 506.29 g/mol.
- Key Features :
- Pyrimidine-thiazole core with trifluoromethylpyridine and carboxamide substituents.
- Approved for pediatric low-grade gliomas (2024).
- Comparison : Unlike the target compound, tovorafenib incorporates a pyrimidine-thiazole scaffold and trifluoromethyl groups, enhancing lipophilicity and kinase inhibitory activity. The sulfonamide group in the target compound may improve solubility but reduce blood-brain barrier penetration compared to tovorafenib’s trifluoromethyl moiety .
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile (CAS 2640845-93-6)
- Structure : Pyridine core with chlorine (position 5), carbonitrile (position 3), and piperazine-linked pyrimidine (position 6).
- Piperazine-pyrimidine side chain may target kinases or GPCRs.
- Comparison : The absence of a sulfonamide group in this compound reduces hydrogen-bonding capacity compared to the target molecule. The carbonitrile substituent could confer distinct pharmacokinetic properties, such as faster metabolic clearance .
N-(tert-butyl)-5-(5-chloro-4-((pyridin-2-ylmethyl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)pyridine-3-sulfonamide (CAS 1627905-81-0)
- Structure: Pyrrolotriazine-pyridine hybrid with tert-butyl sulfonamide and pyridinylmethylamino groups.
- Key Features :
- Bulky tert-butyl group may enhance metabolic stability.
- Pyrrolotriazine core is associated with kinase inhibition (e.g., EGFR, ALK).
- Comparison : The pyrrolotriazine scaffold introduces planar aromaticity, favoring intercalation or ATP-binding pocket interactions. The target compound’s simpler pyridine-sulfonamide structure may offer synthetic accessibility but reduced target specificity .
Spirocyclohexane-Pyrazinopyrrolopyrimidinones (COMPOUND 37/41)
- Structure : Spirocyclic systems with 4-methylpiperazine-substituted cyclohexylamine.
- Molecular Weight : 452 g/mol (for both enantiomers).
- Key Features :
- Demonstrated kinase inhibition (e.g., BRAF, MEK) in preclinical studies.
- Stereochemistry (1R,4R vs. 1S,4S) influences target affinity.
- The target compound’s linear pyridine-sulfonamide structure lacks this complexity, which may limit its utility in targeting conformationally sensitive kinases .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Activity |
|---|---|---|---|---|
| 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide | Pyridine | Cl, 4-methylpiperazine, sulfonamide | ~295.76* | Hypothesized kinase inhibition |
| Tovorafenib (OJEMDA) | Pyrimidine-thiazole | Trifluoromethyl, carboxamide | 506.29 | Approved kinase inhibitor |
| 5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile | Pyridine | Cl, piperazine-pyrimidine, carbonitrile | ~405.89* | Preclinical kinase targeting |
| CAS 1627905-81-0 | Pyrrolotriazine | tert-Butyl sulfonamide, pyridinylmethyl | ~529.03* | Kinase inhibition (EGFR/ALK) |
| COMPOUND 37/41 | Spirocyclic | 4-Methylpiperazine, cyclohexylamine | 452 | Kinase inhibition (BRAF/MEK) |
*Calculated based on structural formula.
Research Findings and Trends
- Piperazine Role : The 4-methylpiperazine group, common in all compared compounds, enhances solubility and modulates basicity, critical for target engagement .
- Sulfonamide vs. Carbonitrile : Sulfonamide groups (target compound, CAS 1627905-81-0) improve water solubility and hydrogen-bonding interactions, whereas carbonitrile (CAS 2640845-93-6) may favor covalent inhibition .
- Structural Complexity : Spirocyclic systems (COMPOUND 37/41) and hybrid scaffolds (tovorafenib) show higher kinase selectivity but increased synthetic complexity compared to simpler pyridine derivatives .
Biological Activity
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide is a synthetic compound belonging to the sulfonamide class, which is widely recognized for its diverse biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with a chlorine atom at the 5-position and a sulfonamide group at the 3-position. The presence of a 4-methylpiperazine moiety enhances its pharmacological profile. The molecular formula is , and its IUPAC name is 5-chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide.
The biological activity of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide can be attributed to several mechanisms:
1. Enzyme Inhibition:
This compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems .
2. Antimicrobial Activity:
Sulfonamides are traditionally known for their antimicrobial properties. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to established antibiotics .
3. Anticancer Potential:
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Specific studies have shown that derivatives of sulfonamides can inhibit cell proliferation in various cancer models, suggesting potential therapeutic applications in oncology .
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide. The results indicated potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting the compound's potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies on the MCF7 breast cancer cell line demonstrated that this compound significantly inhibited cell growth with an IC50 value of approximately 3.79 µM. Further investigations into its mechanism revealed that it induces apoptosis through the activation of caspase pathways, making it a candidate for further development in cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide?
Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide formation. For example, a halogenated pyridine intermediate (e.g., 5-chloropyridine-3-sulfonyl chloride) can react with 4-methylpiperazine under basic conditions to form the sulfonamide bond. Key steps include:
- Protection/deprotection : Use of benzyl or tert-butyl groups to protect reactive amines during synthesis (e.g., as seen in diastereomeric amine intermediates in ).
- Purification : Column chromatography with gradients (e.g., 0–10% MeOH in DCM) or recrystallization from ethanol/water mixtures.
- Characterization : Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 316 [M+H]⁺) and H/C NMR for structural validation .
Q. How can the molecular structure of this compound be confirmed experimentally?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallization : Slow evaporation of a saturated DMSO/water solution yields suitable crystals.
- Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL () for structure solution, achieving R-factors < 0.04.
- Validation : Compare bond lengths/angles with density functional theory (DFT) calculations. A mean C–C bond length of 1.52 Å and N–S bond of 1.65 Å are typical .
Q. What analytical techniques are critical for assessing purity and stability?
Answer:
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% is standard for pharmacological studies.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C).
- Forced degradation studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile functional groups .
Advanced Research Questions
Q. How can stereochemical challenges in derivatives of this compound be addressed during synthesis?
Answer:
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) to separate enantiomers.
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to control stereocenters.
- Diastereomer analysis : H NMR coupling constants (e.g., J = 10–12 Hz for trans isomers) and NOESY for spatial proximity confirmation () .
Q. What computational strategies are effective for predicting target binding affinity and selectivity?
Answer:
- Molecular docking : Use AutoDock Vina with a grid box centered on the ATP-binding site of kinase targets (e.g., EGFR or CDK2).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Free energy calculations : MM-PBSA/GBSA to estimate ΔG_bind (e.g., −35 kcal/mol for high-affinity inhibitors). Correlate with in vitro IC₅₀ values .
Q. How should contradictory data between NMR and X-ray crystallography be resolved?
Answer:
- Solvent effects : Confirm if NMR data (e.g., in DMSO-d₆) align with solid-state X-ray structures. Tautomeric forms may differ.
- Dynamic effects : Use VT-NMR (variable temperature) to detect conformational flexibility (e.g., piperazine ring puckering).
- Complementary techniques : Pair SC-XRD with DFT-optimized NMR chemical shifts (e.g., using Gaussian09) to reconcile discrepancies .
Q. What strategies optimize solubility for in vivo studies without compromising activity?
Answer:
- Salt formation : Hydrochloride salts (e.g., LY2409881 hydrochloride in ) improve aqueous solubility (>10 mg/mL in PBS).
- Prodrug design : Introduce phosphate esters or PEGylated derivatives cleaved in vivo.
- Co-solvent systems : Use 10% Cremophor EL/ethanol (1:1) for parenteral formulations. Monitor LogP (target <3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
